

# An In-Depth Technical Guide to 4-Methylbenzohydrazide: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: 4-Methylbenzohydrazide

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**Abstract:** **4-Methylbenzohydrazide**, a key organic intermediate, holds significant potential within medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and diverse applications. We delve into detailed spectroscopic analysis, explore its role as a precursor to bioactive molecules, and present established experimental protocols. This document serves as a vital resource for researchers and developers aiming to leverage the unique characteristics of this versatile compound.

## Introduction: The Significance of the Benzohydrazide Scaffold

Benzohydrazide and its derivatives represent a privileged scaffold in modern drug discovery and chemical synthesis. These compounds, characterized by a benzoyl group attached to a hydrazine moiety, exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The presence of the reactive hydrazide functional group allows for straightforward derivatization, making them ideal starting materials

for the synthesis of more complex molecules, such as Schiff bases and various heterocyclic compounds. **4-Methylbenzohydrazide**, with its additional methyl group on the benzene ring, offers a nuanced modification to the fundamental benzohydrazide structure, influencing its electronic properties and biological interactions.

## Molecular Structure and Chemical Properties

**4-Methylbenzohydrazide**, also known as p-toluic hydrazide, is a solid organic compound with the chemical formula  $C_8H_{10}N_2O$ . Its structure features a p-tolyl group attached to a hydrazide moiety.

Table 1: Core Chemical and Physical Properties of **4-Methylbenzohydrazide**

| Property          | Value                                  | Reference(s) |
|-------------------|--|--------------|
| Molecular Formula | $C_8H_{10}N_2O$                        | [1][2]       |
| Molecular Weight  | 150.18 g/mol                           | [2]          |
| CAS Number        | 3619-22-5                              | [1]          |
| Appearance        | White to off-white crystalline powder  |              |
| Melting Point     | 114-118 °C                             |              |
| IUPAC Name        | 4-methylbenzohydrazide                 |              |
| Synonyms          | p-Toluic hydrazide, p-Toluoylhydrazine | [1]          |

## Spectroscopic Characterization

A thorough understanding of a molecule's structure is paramount for its application in research and development. Spectroscopic methods provide the necessary insights into the connectivity and chemical environment of the atoms within **4-Methylbenzohydrazide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for **4-Methylbenzohydrazide** are not readily available in the public domain, the expected signals in  $^1\text{H}$  and  $^{13}\text{C}$  NMR can be predicted based on its structure and comparison with analogous compounds.

#### $^1\text{H}$ NMR (Predicted):

- Aromatic Protons (4H): Two doublets are expected in the aromatic region (typically  $\delta$  7.0-8.0 ppm). The protons ortho to the carbonyl group will be deshielded and appear downfield compared to the protons meta to the carbonyl group.
- -NH Proton (1H): A broad singlet, the chemical shift of which is concentration and solvent dependent.
- -NH<sub>2</sub> Protons (2H): A broad singlet, also concentration and solvent dependent.
- -CH<sub>3</sub> Protons (3H): A sharp singlet in the aliphatic region (typically  $\delta$  2.0-2.5 ppm).

#### $^{13}\text{C}$ NMR (Predicted):

- Carbonyl Carbon (C=O): A signal in the downfield region, typically around  $\delta$  165-175 ppm.
- Aromatic Carbons (6C): Four signals are expected in the aromatic region ( $\delta$  120-145 ppm) due to symmetry. The ipso-carbon attached to the carbonyl group and the carbon bearing the methyl group will have distinct chemical shifts.
- Methyl Carbon (-CH<sub>3</sub>): A signal in the aliphatic region, typically around  $\delta$  20-25 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Methylbenzohydrazide** would exhibit characteristic absorption bands corresponding to its functional groups.

#### Expected Key IR Absorptions:

- N-H Stretching: Two bands in the region of 3200-3400  $\text{cm}^{-1}$  corresponding to the asymmetric and symmetric stretching of the -NH<sub>2</sub> group, and a broader band for the -NH group.

- C=O Stretching (Amide I): A strong absorption band typically in the range of 1640-1680  $\text{cm}^{-1}$ .
- N-H Bending (Amide II): A band around 1550-1620  $\text{cm}^{-1}$ .
- Aromatic C-H Stretching: Signals just above 3000  $\text{cm}^{-1}$ .
- Aromatic C=C Stretching: Peaks in the 1450-1600  $\text{cm}^{-1}$  region.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **4-Methylbenzohydrazide** would be expected to show a molecular ion peak  $[\text{M}]^+$  at  $m/z$  150. The fragmentation pattern would likely involve the loss of small neutral molecules and characteristic fragments.

Predicted Fragmentation Pathways:

- Loss of  $\text{NH}_2\text{NH}$ : A fragment corresponding to the p-toluoyl cation at  $m/z$  119.
- Loss of CO: A fragment resulting from the cleavage of the carbonyl group.
- Formation of the tropylium ion: A common fragmentation for toluene derivatives, leading to a peak at  $m/z$  91.

## Synthesis of 4-Methylbenzohydrazide

The most common and efficient method for the synthesis of **4-Methylbenzohydrazide** is the reaction of a p-toluic acid ester, typically methyl p-toluate, with hydrazine hydrate.

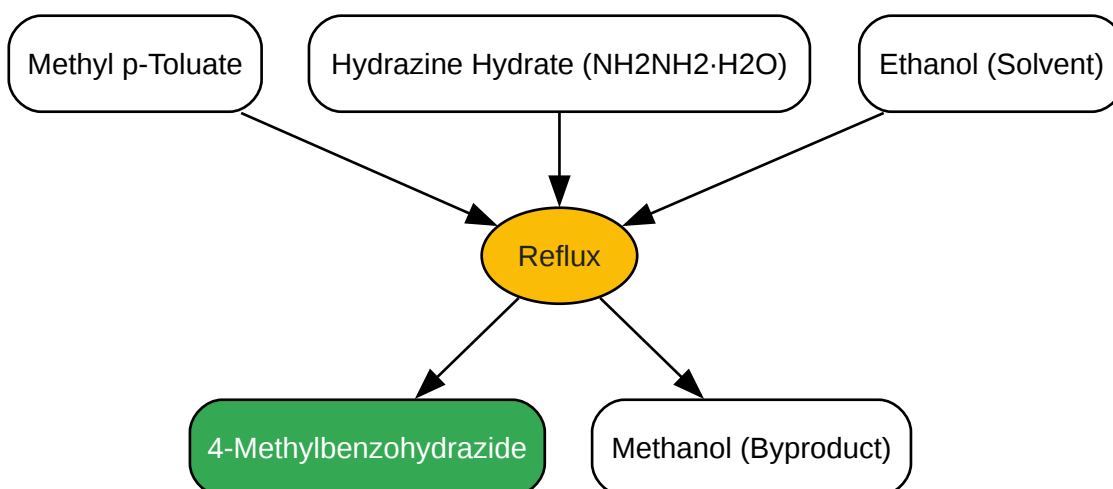


Figure 2: Synthesis of 4-Methylbenzohydrazide

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## References

- 1. 4-methylbenzohydrazide [stenutz.eu]
- 2. p-Toluohydrazide | C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O | CID 77174 - PubChem [pubchem.ncbi.nlm.nih.gov]
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